molecular formula C18H24N6O4S B8529413 N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide

N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide

Cat. No.: B8529413
M. Wt: 420.5 g/mol
InChI Key: HGMACWBCKCPGPF-UHFFFAOYSA-N
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Description

N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nitrophenyl group, a pyrimidine ring, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the nitrophenyl and pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular signaling and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H24N6O4S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide

InChI

InChI=1S/C18H24N6O4S/c1-2-12-29(27,28)22-14-6-5-11-23(13-14)17-9-10-19-18(21-17)20-15-7-3-4-8-16(15)24(25)26/h3-4,7-10,14,22H,2,5-6,11-13H2,1H3,(H,19,20,21)

InChI Key

HGMACWBCKCPGPF-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1CCCN(C1)C2=NC(=NC=C2)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution tert-butyl(1-(2-((2-nitrophenyl)amino)pyrimidin-4-yl)piperidin-3-yl)carbamate (0.14 g, 0.34 mmol) in DCM (2.0 mL) was added TFA (1.0 mL) and the mixture was stirred for 1 h. An aliquot of the reaction mixture was analyzed by LCMS, which indicated that the reaction had proceeded to completion. The solvents were removed and the residue was dried on high vacuum. The crude product was used for the next step without further purification. To a solution of 4-(3-aminopiperidin-1-yl)-N-(2-nitrophenyl)pyrimidin-2-amine (0.34 mmol) in DCM (3.5 mL) at 0° C. was added propane-1-sulfonyl chloride (0.045 mL, 0.4 mmol) and triethylamine (0.12 mL, 0.85 mmol) and the mixture was warmed to room temperature overnight. The crude reaction mixture was concentrated and purified by flash chromatography (0-7.5% MeOH/DCM) to give the title compound (36 mg, 24% yield). MS (ES+) C18H24N6O4S requires: 420. found: 421 [M+H]+.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
4-(3-aminopiperidin-1-yl)-N-(2-nitrophenyl)pyrimidin-2-amine
Quantity
0.34 mmol
Type
reactant
Reaction Step Two
Quantity
0.045 mL
Type
reactant
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Yield
24%

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